2-amino-2-(2-hydroxyphenyl)acetic Acid

Descripción general

Descripción

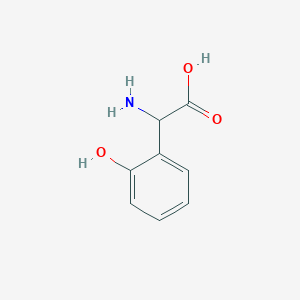

2-Amino-2-(2-hydroxyphenyl)acetic acid, also known as hydroxyphenylglycine, is an organic compound with the molecular formula C8H9NO3. This compound is characterized by the presence of both an amino group and a hydroxyphenyl group attached to an acetic acid backbone. It is a white to pale-yellow solid that is slightly soluble in water and methanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenol with glyoxalic acid and ethylenediamine. This multicomponent reaction leads to the formation of the desired product through a Schiff base intermediate . Another method involves the reduction of 2-hydroxyphenylglycine using appropriate reducing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Role as a Pharmaceutical Intermediate

2-amino-2-(2-hydroxyphenyl)acetic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. One notable application is in the preparation of antibiotics such as amoxicillin, where it acts as a precursor in the acylation process of 6-aminopenicillanic acid. This synthesis is critical for producing effective antibacterial agents used in treating various infections .

1.2 Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that modifications to its structure can enhance its efficacy against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. For example, certain derivatives have been tested against resistant strains of bacteria, demonstrating promising results .

Biochemical Research Applications

2.1 Metabolomic Studies

In biochemical research, this compound has been utilized in metabolomic studies to understand amino acid metabolism and its implications on health and disease. Its role in modulating gut microbiota and influencing metabolic pathways has been explored, particularly in the context of animal health and nutrition .

Table 1: Summary of Metabolomic Studies Involving this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Martin et al., 2007 | Probiotics and Gut Health | Identified metabolites influencing gut function |

| Le Roy et al., 2016 | Chicken Metabolome Atlas | Found common metabolites related to intestinal health |

Chemical Research Applications

3.1 Synthesis of New Compounds

The compound is frequently used as a building block for synthesizing novel chemical entities with potential therapeutic applications. Its structural properties allow for modifications that can lead to the discovery of new drugs targeting various biological pathways .

3.2 Environmental Chemistry

Recent studies have also examined the environmental impact of compounds related to this compound, particularly in assessing chemical pollutants arising from industrial processes. Understanding how such compounds evolve in the environment is crucial for developing strategies to mitigate their effects .

Case Studies

Case Study 1: Antibiotic Development

A study published in the British Medical Journal highlighted the synthesis of amoxicillin using this compound as an intermediate. The research demonstrated how variations in synthesis methods could improve yield and purity, emphasizing the compound's importance in pharmaceutical manufacturing .

Case Study 2: Metabolomic Analysis in Animal Health

In a comprehensive metabolomic analysis involving livestock, researchers explored how supplementation with probiotics influenced the metabolism of amino acids, including those derived from this compound. The findings suggested that optimizing amino acid profiles could enhance animal health and performance, paving the way for further research into dietary interventions .

Mecanismo De Acción

The mechanism of action of 2-amino-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

4-Hydroxyphenylglycine: Similar in structure but with the hydroxy group in the para position.

2-Hydroxyphenylacetic Acid: Lacks the amino group, making it less versatile in certain reactions.

2-Amino-2-(4-hydroxyphenyl)acetic Acid: Similar but with the hydroxy group in the para position, affecting its reactivity and applications

Uniqueness: 2-Amino-2-(2-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxy groups in ortho positions, which allows for diverse chemical reactivity and a wide range of applications in various fields .

Actividad Biológica

2-Amino-2-(2-hydroxyphenyl)acetic acid, also known as D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11NO3

- CAS Number : 25178-38-5

- Molecular Weight : 181.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to modulate biochemical pathways that are critical in several physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological functions.

- Chelation Properties : As a chelating agent, it can form complexes with metal ions, which may enhance its bioactivity in certain contexts.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that it has potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, contributing to its therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted by Zhang et al. (2023) demonstrated that this compound protects neuronal cells from oxidative stress-induced apoptosis. In this study, neuronal cells treated with the compound showed a reduction in markers of apoptosis compared to untreated controls. The mechanism was linked to the modulation of the Bcl-2 family proteins, which are critical regulators of cell death pathways.

Table 2: Experimental Results from Neuroprotection Study

| Treatment Group | Apoptosis Rate (%) | Bcl-2/Bax Ratio |

|---|---|---|

| Control | 45 | 0.5 |

| Low Dose (10 µM) | 30 | 0.8 |

| High Dose (50 µM) | 15 | 1.5 |

Propiedades

IUPAC Name |

2-amino-2-(2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDYFNYBHXPTJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948035 | |

| Record name | Amino(2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25178-38-5 | |

| Record name | Amino(2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.